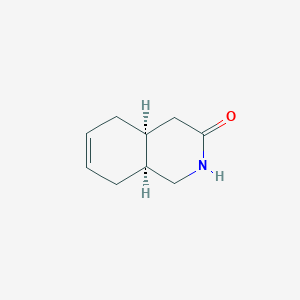

(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

- The compound’s structural features suggest potential antiviral activity. Researchers have explored its effectiveness against specific viruses, including influenza, HIV, and herpes simplex virus (HSV). Investigating its mechanism of action and interactions with viral proteins could lead to novel antiviral therapies .

- DNA vaccines have gained attention due to their safety profile and ability to induce robust immune responses. Researchers have investigated using this compound as a carrier or adjuvant in DNA vaccines. By incorporating the compound into vaccine constructs, it may enhance antigen presentation and immune activation .

- The compound’s isoquinoline core suggests potential neuroprotective effects. Studies have explored its ability to modulate neurotransmitter systems, protect neurons from oxidative stress, and mitigate neurodegenerative conditions. Further research could uncover its therapeutic potential for neuroprotection .

- Researchers have synthesized derivatives of this compound to explore their interactions with biological targets. By understanding its binding affinity and selectivity, scientists aim to develop new drug candidates. Its unique stereochemistry provides opportunities for structure-based drug design .

- The compound’s chiral nature makes it valuable for enantioselective synthesis. Organic chemists use it as a building block to create complex molecules with specific stereochemistry. Its versatile reactivity allows for diverse synthetic pathways .

- The compound’s rigid bicyclic structure resembles peptide backbones. Researchers have explored its use as a peptide mimetic to disrupt protein-protein interactions. By designing derivatives based on its scaffold, they aim to modulate cellular processes and signaling pathways .

Antiviral Agents

DNA Vaccines

Neuroprotective Properties

Chemical Biology and Drug Discovery

Enantioselective Synthesis

Peptide Mimetics and Protein-Protein Interactions

Propiedades

IUPAC Name |

(4aS,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-2,7-8H,3-6H2,(H,10,11)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJDPKSHGXEIBH-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]2[C@@H]1CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2654397.png)

![2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid](/img/structure/B2654401.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2654404.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)

![[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2654409.png)

![5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2654410.png)

![2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2654416.png)

![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)